![molecular formula C25H26F3N3O6S B609677 (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine CAS No. 1623002-61-8](/img/structure/B609677.png)
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine
Overview
Description
NTRC-824 is a potent and selective non-peptide neurotensin (NTS) type-2 receptor antagonist.
Scientific Research Applications
Neurotensin Receptor Antagonist
NTRC 824 is a potent and selective non-peptide neurotensin (NTS) type-2 receptor antagonist . It has an IC50 value of 38 nM and exhibits more than 150-fold selectivity for NTS2 over NTS1 .
Colon Cancer Theranostics
NTRC 824 has been studied in the context of colon cancer theranostics . The neurotensin is a tridecapeptide involved in the proliferation of colon cancer, with the overexpression of neurotensin receptors occurring at an early stage development of many tumours . Radiolabelled neurotensin, such as 68Ga–DOTA–NT and 177Lu–DOTA–NT, can specifically target colon cancer cells .
Imaging Quantification
Radiolabelled neurotensin, including NTRC 824, can be used for imaging quantification . This is due to its ability to specifically target colon cancer cells .
Radiotherapy
Radiolabelled neurotensin, including NTRC 824, can also be used in radiotherapy . Depending on the emission of the coupled radioisotope, it can be used for targeted treatment .
Uptake and Retention Studies
In vitro studies have been conducted to assess the uptake and retention of radiolabelled neurotensin, including NTRC 824 . These studies help understand the amount of non-specific binding of neurotensin and the effect of radiolabelled neurotensin on HT–29 cells .
Biodistribution Studies
In vivo biodistribution studies of radiolabelled neurotensin, including NTRC 824, have been conducted . These studies revealed significant uptake at the tumour site, along with fast clearance evidenced by decreasing activity in kidneys and blood after 60 min post-injection .
properties
IUPAC Name |
(2S)-4-methyl-2-[[2-[5-[(4-methylphenyl)sulfonylamino]-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O6S/c1-14(2)10-20(24(34)35)29-22(32)13-31-12-19(23(33)25(26,27)28)18-11-16(6-9-21(18)31)30-38(36,37)17-7-4-15(3)5-8-17/h4-9,11-12,14,20,30H,10,13H2,1-3H3,(H,29,32)(H,34,35)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOLLEBJNGCDOZ-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)NC(CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)N[C@@H](CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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